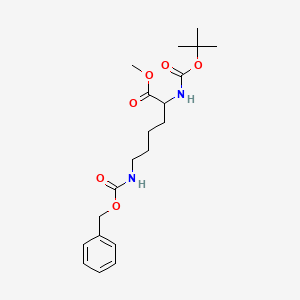
Boc-Lys(Z)-OMe
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-Lys(Z)-OMe, also known as Nα-tert-Butyloxycarbonyl-Nε-benzyloxycarbonyl-L-lysine methyl ester, is a derivative of the amino acid lysine. This compound is commonly used in peptide synthesis and serves as a protected form of lysine, where the amino groups are protected by tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Z) groups, and the carboxyl group is esterified with methanol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Lys(Z)-OMe typically involves the protection of the amino groups of lysine. The process begins with the protection of the α-amino group using tert-butyloxycarbonyl (Boc) anhydride in the presence of a base such as sodium bicarbonate. The ε-amino group is then protected using benzyloxycarbonyl chloride (Z-Cl) in the presence of a base like triethylamine. Finally, the carboxyl group is esterified using methanol and a catalyst such as sulfuric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient and high-yield production. The reaction conditions are optimized to minimize side reactions and maximize the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Boc-Lys(Z)-OMe undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Boc and Z protecting groups using acids like trifluoroacetic acid (TFA) or hydrogenation, respectively.
Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to yield the free carboxylic acid.
Common Reagents and Conditions
Deprotection: TFA for Boc removal, hydrogenation for Z removal.
Substitution: Various nucleophiles under basic conditions.
Hydrolysis: Aqueous base or acid.
Major Products Formed
Deprotection: Yields free lysine.
Substitution: Yields substituted lysine derivatives.
Hydrolysis: Yields Boc-Lys(Z)-OH.
Wissenschaftliche Forschungsanwendungen
Boc-Lys(Z)-OMe is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Utilized in the development of peptide-based drugs.
Bioconjugation: Employed in the modification of biomolecules for various applications.
Wirkmechanismus
The mechanism of action of Boc-Lys(Z)-OMe primarily involves its role as a protected lysine derivative. The protecting groups (Boc and Z) prevent unwanted side reactions during peptide synthesis. Upon deprotection, the free lysine can participate in various biochemical processes, including protein synthesis and enzyme catalysis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Boc-Lys(Boc)-OMe: Another protected lysine derivative with two Boc groups.
Boc-Lys(Z)-OH: Similar to Boc-Lys(Z)-OMe but with a free carboxylic acid group.
Fmoc-Lys(Z)-OMe: Uses fluorenylmethyloxycarbonyl (Fmoc) as the protecting group instead of Boc.
Uniqueness
This compound is unique due to its dual protection strategy, which provides stability and prevents side reactions during peptide synthesis. The combination of Boc and Z groups offers selective deprotection options, making it versatile for various synthetic applications .
Eigenschaften
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O6/c1-20(2,3)28-19(25)22-16(17(23)26-4)12-8-9-13-21-18(24)27-14-15-10-6-5-7-11-15/h5-7,10-11,16H,8-9,12-14H2,1-4H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJVYJATJHQXRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
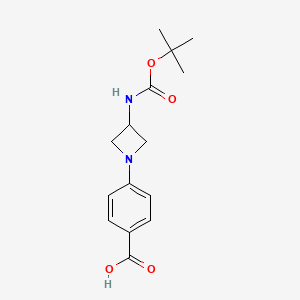
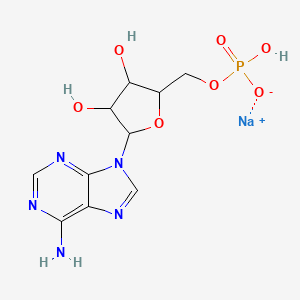
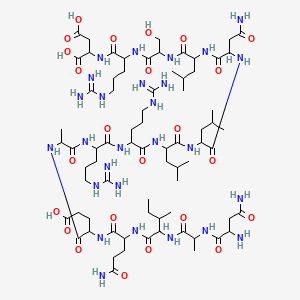
![1-(2-amino-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-3-yl)-4-(fluoromethyl)pyrrolidin-2-one](/img/structure/B13397507.png)
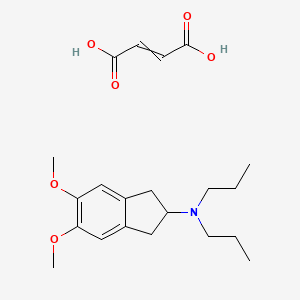
![3-tert-butyl-7a-ethenyl-6,7-dihydro-3H-pyrrolo[1,2-c][1,3]oxazole-1,5-dione](/img/structure/B13397526.png)
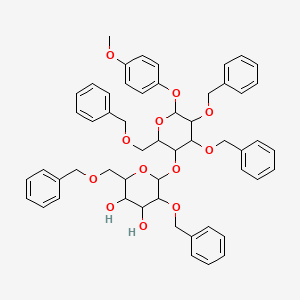

![9-[6-(aminomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-6-amine](/img/structure/B13397542.png)
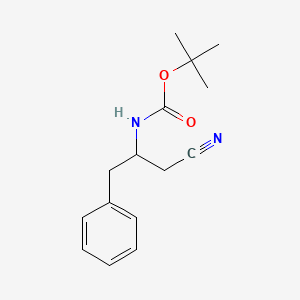

![3-Phenyl-2-{[(prop-2-EN-1-yloxy)carbonyl]amino}propanoic acid](/img/structure/B13397552.png)
![Cyclopentane;diphenyl-[2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)cyclopentyl]phosphane;iron](/img/structure/B13397556.png)
![[2,15,17-Trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(4-methylpiperazin-1-yl)iminomethyl]-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate](/img/structure/B13397558.png)
